molecular formula C8H8N2O B2857705 4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one CAS No. 2287340-98-9

4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one

Cat. No. B2857705
CAS RN: 2287340-98-9
M. Wt: 148.165
InChI Key: HXJSAINNIPKPEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new N, N ′-bis [4-oxo-2- (pyridine-2-yl)-1,3-thiazolidin-3-yl]-2,2′- [1,3,5,7-tetraoxo-5,7-dihydropyrrolo [3,4- f ]isoindole-2,6 (1 H ,3 H )-diyl]diacetamide derivatives were synthesized starting from pyromellitic dianhydride .

Mechanism of Action

Target of Action

The primary target of 4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one is the M4 muscarinic acetylcholine receptor . This receptor plays a crucial role in the nervous system, mediating various physiological responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels.

Mode of Action

4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . Allosteric modulators bind to a site different from the active site of the receptor, leading to conformational changes that can either enhance or inhibit the receptor’s response to its ligand.

properties

IUPAC Name

4-methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-3-9-7-6(5)4-10-8(7)11/h2-3H,4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJSAINNIPKPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CNC(=O)C2=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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